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Compound of Interest

Compound Name: Panidazole

Cat. No.: B225808 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: Panidazole is a nitroimidazole derivative with potential therapeutic applications.[1]

[2][3] Its chemical formula is C11H12N4O2, and it has a molecular weight of 232.24 g/mol .[2]

[3] A thorough understanding of its molecular structure is crucial for drug development, and

spectroscopic techniques are indispensable for this purpose. This guide provides a summary of

expected spectroscopic data for panidazole based on analogous compounds, along with

detailed experimental protocols for acquiring such data.

Spectroscopic Data (Based on Analogous
Nitroimidazole Compounds)
Direct experimental spectroscopic data for panidazole is not readily available in the public

domain. However, data from structurally similar nitroimidazole compounds, such as tinidazole,

metronidazole, and benznidazole, can provide valuable insights into the expected spectral

characteristics of panidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (Analogous Compound: Tinidazole)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~2.5 s 3H -CH₃

~3.4 t 2H -CH₂-

~4.5 t 2H -CH₂-

~7.2-8.5 m 5H
Aromatic-H,

Imidazole-H

Predicted ¹³C NMR Data (Analogous Compound: Tinidazole)

Chemical Shift (ppm) Assignment

~15 -CH₃

~48 -CH₂-

~50 -CH₂-

~120-140 Aromatic/Imidazole C

~150 C-NO₂

Infrared (IR) Spectroscopy
Characteristic IR Absorption Bands (Analogous Compounds: Tinidazole, Metronidazole,

Benznidazole)
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Wavenumber (cm⁻¹) Functional Group Vibration

~3100 Aromatic C-H Stretching

~2900-3000 Aliphatic C-H Stretching

~1500-1600 C=C, C=N
Aromatic/Imidazole Ring

Stretching

~1500-1550 N-O Asymmetric Stretching (NO₂)

~1350-1380 N-O Symmetric Stretching (NO₂)

~1000-1300 C-N Stretching

Mass Spectrometry (MS)
Expected Fragmentation Pattern (Based on Metronidazole)

In Electrospray Ionization (ESI-MS), panidazole is expected to be detected as the protonated

molecule [M+H]⁺. Fragmentation in MS/MS would likely involve the loss of the nitro group and

cleavage of the ethylpyridine side chain.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid

interfering signals from the solvent itself.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.
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Optimize acquisition parameters such as pulse width, relaxation delay, and number of

scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon

atom.

Experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be

used to differentiate between CH, CH₂, and CH₃ groups.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, and baseline correction. Chemical shifts are typically

referenced to an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation:

Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry

potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated

Total Reflectance (ATR) can be used, where a small amount of the solid is pressed against

a crystal.

Liquid Samples: A thin film of the liquid can be placed between two salt plates (e.g., NaCl).

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (or pure KBr pellet).

Record the sample spectrum. The instrument software will automatically ratio the sample

spectrum against the background to generate the final absorbance or transmittance
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spectrum.

Data Analysis: Identify characteristic absorption bands corresponding to different functional

groups by comparing the obtained spectrum with correlation charts.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI)

source. This can be coupled with a liquid chromatography system (LC-MS) for sample

introduction.

Data Acquisition:

Introduce the sample solution into the ESI source. The solvent is evaporated, and the

analyte molecules are ionized.

Acquire the full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the

molecular ion (e.g., [M+H]⁺).

Perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and

subjecting it to collision-induced dissociation (CID) to obtain a fragmentation pattern.

Data Analysis: Analyze the mass spectrum to confirm the molecular weight. The

fragmentation pattern provides information about the structural components of the molecule.
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Caption: Workflow for Spectroscopic Analysis of Panidazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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